molecular formula C25H16OS B14747482 Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene] CAS No. 162-50-5

Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene]

Cat. No.: B14747482
CAS No.: 162-50-5
M. Wt: 364.5 g/mol
InChI Key: DBUMNYIQWUXNEI-UHFFFAOYSA-N
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Description

Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] is a complex organic compound known for its unique structural properties and photochromic behavior. This compound is characterized by a spiro linkage between a naphthopyran and a thioxanthene moiety, which imparts significant stability and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] typically involves the cyclization of naphthopyran derivatives under specific conditions. One common method includes the thermal and photochemical ring-opening of spiro(3H-naphtho[2,1-b]pyran-3,9’-thioxanthene-10,10-dioxide), which results in the formation of the desired spiro compound . The reaction conditions often require controlled temperatures and the presence of specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced reactors and purification techniques to isolate the compound from reaction mixtures. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene], which can exhibit different physical and chemical properties .

Scientific Research Applications

Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] involves its photochromic behavior, where the compound undergoes reversible structural changes upon exposure to light. This process involves the ring-opening and closing of the naphthopyran moiety, leading to changes in the compound’s optical properties. The molecular targets and pathways involved in this mechanism are primarily related to the compound’s ability to absorb and emit light at specific wavelengths .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] include:

Uniqueness

The uniqueness of Spiro[naphtho[2,1-b]pyran-3,9’-thioxanthene] lies in its specific structural configuration, which imparts distinct photochromic properties. Unlike other similar compounds, it exhibits a higher degree of stability and reactivity, making it suitable for a broader range of applications in scientific research and industry .

Properties

CAS No.

162-50-5

Molecular Formula

C25H16OS

Molecular Weight

364.5 g/mol

IUPAC Name

spiro[benzo[f]chromene-3,9'-thioxanthene]

InChI

InChI=1S/C25H16OS/c1-2-8-18-17(7-1)13-14-22-19(18)15-16-25(26-22)20-9-3-5-11-23(20)27-24-12-6-4-10-21(24)25/h1-16H

InChI Key

DBUMNYIQWUXNEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C5=CC=CC=C5SC6=CC=CC=C46

Origin of Product

United States

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